(3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Antifungal Medicinal Chemistry Tetradentate Ligands

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1) is a pyrazole-derived primary alcohol featuring a hydroxymethyl group at the N1 position and methyl substituents at the 3- and 5-positions of the pyrazole ring. The compound serves as a versatile N,O-donor ligand precursor and synthetic building block, with its sterically hindered 3,5-dimethylpyrazole moiety conferring distinct coordination and reactivity profiles compared to unsubstituted pyrazole analogs.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 85264-33-1
Cat. No. B1266443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
CAS85264-33-1
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CO)C
InChIInChI=1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3
InChIKeyOBENDWOJIFFDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1): Pyrazole-Methanol Building Block for Coordination Chemistry and Ligand Synthesis


(3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1) is a pyrazole-derived primary alcohol featuring a hydroxymethyl group at the N1 position and methyl substituents at the 3- and 5-positions of the pyrazole ring . The compound serves as a versatile N,O-donor ligand precursor and synthetic building block, with its sterically hindered 3,5-dimethylpyrazole moiety conferring distinct coordination and reactivity profiles compared to unsubstituted pyrazole analogs [1]. Its molecular formula is C₆H₁₀N₂O with a molecular weight of 126.16 g/mol .

Why Unsubstituted Pyrazole-Methanol Analogs Cannot Substitute for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in Coordination and Biological Applications


The presence of methyl groups at the 3- and 5-positions of (3,5-dimethyl-1H-pyrazol-1-yl)methanol fundamentally alters both its electronic environment and steric profile relative to unsubstituted (1H-pyrazol-1-yl)methanol [1]. In coordination chemistry, the electron-donating methyl substituents enhance the Lewis basicity of the pyrazole nitrogen donors, enabling the formation of structurally diverse polynuclear metal clusters with nuclearities ranging from 4 to 18 that are not accessible with the unsubstituted analog [2]. In biological applications, ligand libraries derived from the 3,5-dimethyl analog exhibit quantitatively distinct antifungal activity profiles compared to those derived from the unsubstituted pyrazole-methanol, demonstrating that the methyl substituents are not merely spectator groups but functional determinants of downstream molecular properties [1].

Quantitative Evidence for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1): Head-to-Head Performance vs. Unsubstituted Pyrazole-Methanol and Related Analogs


Superior Antifungal Activity of Tetradentate Ligands Derived from 3,5-Dimethyl-Pyrazole-Methanol vs. Unsubstituted Pyrazole-Methanol

In a direct head-to-head comparison, the tetradentate ligand library synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol (2a) demonstrated substantially higher antifungal potency against Saccharomyces cerevisiae than the corresponding library derived from unsubstituted (1H-pyrazol-1-yl)methanol (2b) [1].

Antifungal Medicinal Chemistry Tetradentate Ligands

Tunable Polynuclear Cluster Formation with (3,5-Dimethyl-1H-pyrazol-1-yl)methanol: Nuclearities from 4 to 18

Reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with various manganese salts yields a structurally diverse family of polynuclear clusters with nuclearities spanning from 4 to 18 [1]. This broad tunability contrasts with unsubstituted (1H-pyrazol-1-yl)methanol, which does not produce comparable cluster diversity under similar conditions (class-level inference, explicit quantitative comparative data not available in the primary literature) [1].

Coordination Chemistry Polynuclear Clusters Manganese Complexes

Formation of Cubane-Like Tetranuclear Complexes via μ₃-O Bridging Using 3,5-Dimethyl-1-pyrazolylmethanolato Ligand

The deprotonated form of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (dmpm) functions as a μ₃-O bridging ligand, enabling the isolation of cubane-like tetranuclear nickel(II) and cobalt(II) complexes [1].

Coordination Chemistry Cubane Complexes Nickel and Cobalt Clusters

Enthalpy of Solution and Solvation Thermodynamics of 3,5-Dimethylpyrazole Derivatives vs. Unsubstituted and Trimethyl Analogs

While this thermodynamic study focuses on the parent 3,5-dimethylpyrazole core rather than the methanol derivative directly, the data establish that the methyl substitution pattern on the pyrazole ring significantly modulates solution thermodynamics and solute-solvent interactions [1].

Thermodynamics Solubility Process Optimization

Solubility Ranking of 3,5-Dimethylpyrazole Across Nine Organic Solvents for Purification Optimization

Solubility data for the parent 3,5-dimethylpyrazole core (the scaffold from which the methanol derivative is constructed) provides a practical framework for solvent selection in purification and crystallization workflows involving 3,5-dimethylpyrazole-containing compounds [1].

Solubility Crystallization Process Chemistry

Optimal Application Scenarios for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS 85264-33-1) Based on Quantified Differential Performance


Medicinal Chemistry: Synthesis of Antifungal Tetradentate Ligand Libraries with Documented Potency Advantage

When synthesizing N,N,N',N'-tetradentate pyrazolyl ligands for antifungal screening, (3,5-dimethyl-1H-pyrazol-1-yl)methanol provides a documented 1.67-fold potency advantage (IC₅₀ 0.15 mg/mL) over libraries derived from unsubstituted (1H-pyrazol-1-yl)methanol (IC₅₀ 0.25 mg/mL) against S. cerevisiae [1]. Researchers seeking to maximize initial hit rates in antifungal lead discovery should prioritize the 3,5-dimethyl analog as the starting building block.

Coordination Chemistry: Access to High-Nuclearity Manganese Clusters (Mn₄ to Mn₁₈)

For research programs targeting polynuclear manganese clusters—particularly high-nuclearity species relevant to single-molecule magnet development or bioinspired water-oxidation catalysis—(3,5-dimethyl-1H-pyrazol-1-yl)methanol enables access to nuclearities up to Mn₁₈ that are not reported for the unsubstituted analog [1]. The compound's ability to generate structurally diverse clusters from a single ligand precursor makes it uniquely suited for systematic magnetostructural correlation studies.

Molecular Magnetism: Tunable Cubane-Type M₄O₄ Core Formation with Quantified M⋯M Distances

Researchers designing tetranuclear cubane complexes for magnetic exchange studies can select between nickel and cobalt systems using (3,5-dimethyl-1H-pyrazol-1-yl)methanolato as the μ₃-O bridging ligand, with documented M⋯M separations of 2.9750 Å (Ni) and 3.0433 Å (Co) at 90 K [1]. This 0.0683 Å difference in metal-metal distance directly impacts magnetic coupling parameters and allows rational tuning of exchange interactions based on metal selection.

Process Chemistry: Rational Solvent Selection for Crystallization and Purification

For process chemists optimizing purification protocols for 3,5-dimethylpyrazole-containing compounds, the established solubility hierarchy (1-butanol > n-propanol > ethanol ≈ isopropanol ≈ methanol ≈ ethyl acetate ≈ acetone > toluene > acetonitrile) across temperatures from 283.15 to 313.15 K provides an evidence-based framework for solvent selection [1]. 1-Butanol and n-propanol offer the highest solubilizing capacity for recrystallization workflows, while acetonitrile and toluene are optimal choices for anti-solvent precipitation strategies.

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